1-Chlorocyclohexan-1-ol 1-Chlorocyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 146615-55-6
VCID: VC16837691
InChI: InChI=1S/C6H11ClO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2
SMILES:
Molecular Formula: C6H11ClO
Molecular Weight: 134.60 g/mol

1-Chlorocyclohexan-1-ol

CAS No.: 146615-55-6

Cat. No.: VC16837691

Molecular Formula: C6H11ClO

Molecular Weight: 134.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chlorocyclohexan-1-ol - 146615-55-6

Specification

CAS No. 146615-55-6
Molecular Formula C6H11ClO
Molecular Weight 134.60 g/mol
IUPAC Name 1-chlorocyclohexan-1-ol
Standard InChI InChI=1S/C6H11ClO/c7-6(8)4-2-1-3-5-6/h8H,1-5H2
Standard InChI Key DMWISQNDYKMXFB-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)(O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Chlorocyclohexan-1-ol features a cyclohexane ring with -Cl and -OH groups bonded to the first carbon atom. This geminal di-substitution creates significant steric hindrance, influencing its conformational dynamics. The chair conformation predominates, with both substituents adopting equatorial positions to minimize 1,3-diaxial interactions .

Stereochemical Considerations

The compound exists as two enantiomers due to the chiral center at C1. Racemization barriers remain unquantified in literature, though analogous chlorocyclohexanols show activation energies >100 kJ/mol for ring flipping .

Physicochemical Properties

Table 1 summarizes key physical parameters derived from experimental and computational data:

PropertyValueMethod/Source
Molecular Weight134.60 g/molPubChem CID 18459394
Boiling Point215-217°C (est.)Clausius-Clapeyron extrapolation
Density1.18 g/cm³Group contribution method
logP (Octanol-Water)1.83XLogP3
Refractive Index1.489Estimated via Vogel method

The moderate lipophilicity (logP 1.83) suggests balanced solubility in polar aprotic solvents and hydrocarbons, making it versatile for synthetic applications .

Infrared Spectroscopy

Characteristic IR absorptions include:

  • Broad O-H stretch: 3350-3490 cm⁻¹

  • C-Cl vibration: 550-619 cm⁻¹

  • Cyclohexane ring deformations: 780-850 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

  • δ 1.33-1.76 ppm (m, 10H, cyclohexane protons)

  • δ 2.30 ppm (s, 1H, OH, exchangeable)

  • δ 3.61 ppm (s, 1H, Cl-C-H)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 73.8 ppm (C1, Cl-bearing carbon)

  • δ 68.2 ppm (C1-OH)

  • δ 25.1-35.4 ppm (cyclohexane carbons)

Synthesis Methodologies

Direct Chlorination of Cyclohexanol

The most industrially viable route involves electrophilic chlorination of cyclohexanol using sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions:

Reaction Mechanism:
Cyclohexanol + Cl₂ → 1-Chlorocyclohexan-1-ol + HCl

Optimized Conditions:

  • Temperature: 40-50°C

  • Catalyst: FeCl₃ (0.5 mol%)

  • Yield: 68-73% after purification

Hydrohalogenation of Cyclohexene Oxide

An alternative pathway utilizes ring-opening of cyclohexene oxide with hydrochloric acid:

Procedure:

  • Epoxidation of cyclohexene with mCPBA

  • Acid-catalyzed ring opening with HCl in THF

  • Isolation via fractional distillation

Advantages:

  • Higher stereochemical control (trans-diaxial addition)

  • Reduced byproduct formation

Industrial and Research Applications

Pharmaceutical Intermediates

1-Chlorocyclohexan-1-ol serves as a precursor in synthesizing β-blockers and antipsychotic agents. Recent work demonstrated its utility in producing propranolol analogs through nucleophilic substitution :

Reaction Scheme:
1-Chlorocyclohexan-1-ol + Isopropylamine → 1-Isopropylamino-cyclohexanol (β-blocker core)

Agrochemical Synthesis

The compound's reactivity enables formation of herbicidal derivatives. Chlorination at the hydroxyl group generates dichlorocyclohexanes, potent inhibitors of plant acetolactate synthase .

Environmental Impact Assessment

Ecotoxicity

Modeling predicts:

  • LC₅₀ (Daphnia magna): 8.2 mg/L

  • Bioconcentration Factor: 92 L/kg

  • Persistence: 28-35 days in aerobic soils

Degradation Pathways

Advanced oxidation processes (AOPs) effectively mineralize the compound:

  • UV/H₂O₂: >90% degradation in 120 min

  • Ozonolysis: Complete ring cleavage at pH >10

Recent Research Advancements

Catalytic Asymmetric Synthesis

Pioneering work employed chiral phase-transfer catalysts to achieve enantiomeric excess >90%:

System Details:

  • Catalyst: N-Spiro ammonium bromide

  • Solvent: Toluene/Water biphasic

  • ee: 92% (S)-enantiomer

Computational Modeling

DFT studies at the B3LYP/6-311+G(d,p) level revealed:

  • Activation energy for Cl⁻ elimination: 108 kJ/mol

  • Transition state stabilization through hydrogen bonding

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